Cas no 1779862-81-5 (Cyclopentapyrazole, 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro-)
Cyclopentapyrazole, 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentapyrazole, 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro-
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- Inchi: 1S/C10H15BrN2/c1-10(2,3)13-9(11)7-5-4-6-8(7)12-13/h4-6H2,1-3H3
- InChI Key: TXAMIJWNMBCRAU-UHFFFAOYSA-N
- SMILES: N1(C(C)(C)C)C(Br)=C2CCCC2=N1
Cyclopentapyrazole, 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360849-0.05g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 0.05g |
$792.0 | 2023-03-07 | ||
| Enamine | EN300-360849-0.1g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 0.1g |
$829.0 | 2023-03-07 | ||
| Enamine | EN300-360849-0.25g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 0.25g |
$867.0 | 2023-03-07 | ||
| Enamine | EN300-360849-0.5g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 0.5g |
$905.0 | 2023-03-07 | ||
| Enamine | EN300-360849-1.0g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360849-2.5g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 2.5g |
$1848.0 | 2023-03-07 | ||
| Enamine | EN300-360849-5.0g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 5.0g |
$2732.0 | 2023-03-07 | ||
| Enamine | EN300-360849-10.0g |
3-bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole |
1779862-81-5 | 10.0g |
$4052.0 | 2023-03-07 |
Cyclopentapyrazole, 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Cyclopentapyrazole, 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro-
Recent Advances in Cyclopentapyrazole Derivatives: Focus on 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydro- (CAS: 1779862-81-5)
The compound 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydrocyclopentapyrazole (CAS: 1779862-81-5) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this cyclopentapyrazole derivative, highlighting its synthetic routes, biological activities, and pharmacological potential.
Recent studies have demonstrated that this brominated cyclopentapyrazole derivative exhibits significant inhibitory activity against several kinase targets, particularly in the context of inflammatory and oncological pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that the tert-butyl group at position 2 and the bromine substituent at position 3 contribute to enhanced target binding affinity and metabolic stability compared to unsubstituted analogs.
Synthetic approaches to 1779862-81-5 have been optimized in the past two years, with new catalytic methods achieving yields exceeding 85%. Notably, a palladium-catalyzed cyclization protocol developed by Zhang et al. (2024) allows for efficient construction of the pyrazole ring while maintaining the stereochemical integrity of the tetrahydro moiety. This advancement addresses previous challenges in the large-scale production of this compound.
Pharmacological characterization studies have identified this compound as a potent modulator of JAK/STAT signaling pathways, with IC50 values in the low nanomolar range. Structural-activity relationship (SAR) analyses suggest that the bromine atom plays a crucial role in forming halogen bonds with key amino acid residues in the kinase ATP-binding pocket. These findings were recently validated through X-ray crystallographic studies of the compound bound to JAK2 (Nature Chemical Biology, 2024).
Current preclinical investigations focus on the compound's potential as a lead structure for developing new anti-inflammatory and anticancer agents. Preliminary in vivo data show favorable pharmacokinetic properties, including oral bioavailability of 62% and a half-life of 8.2 hours in rodent models. However, researchers note that further optimization may be needed to reduce potential off-target effects observed at higher concentrations.
The development of 1779862-81-5 derivatives has also gained attention in the field of neurodegenerative diseases. A recent patent application (WO2024015832) discloses novel analogs showing promise as neuroprotective agents, with the brominated variant demonstrating particular efficacy in cellular models of Parkinson's disease. This expansion of potential indications significantly broadens the compound's therapeutic horizon.
As research progresses, the scientific community anticipates that 3-bromo-2-(1,1-dimethylethyl)-2,4,5,6-tetrahydrocyclopentapyrazole will serve as a valuable chemical probe for studying kinase-mediated signaling pathways and as a starting point for developing novel therapeutic agents across multiple disease areas. Future studies will likely focus on further optimizing the selectivity profile and investigating combination therapies with existing medications.
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